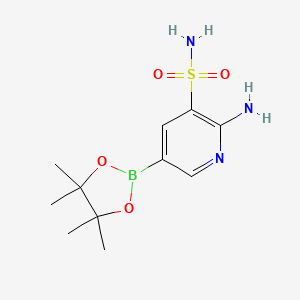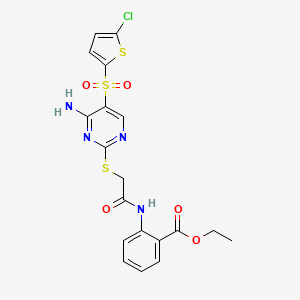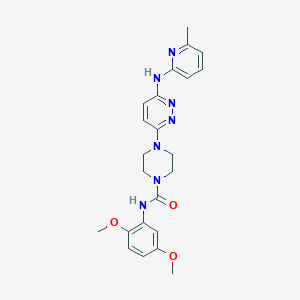![molecular formula C23H19N5O4S B2760412 3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866811-36-1](/img/structure/B2760412.png)
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H19N5O4S and its molecular weight is 461.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Nucleophilic Reactions and Degradation Studies
Reactions of 3-benzenesulfonyloxyalloxazine and its analogs with various nucleophiles have been reported, exploring the chemical reactivity and potential synthetic applications of these compounds. Small nucleophiles convert these compounds into carboxy-s-triazoloquinaxalin-1(2H)-ones, esters, or amides, with the reactions yielding diverse structural derivatives. Such studies provide foundational knowledge for developing new chemical entities with potential biological activities (Hamby & Bauer, 1987).
Antimicrobial and Nematicidal Evaluation
A new class of antimicrobial and nematicidal agents, including triazoloquinazolinylthiazolidinones, has been synthesized and evaluated. These compounds have shown significant activity against various Gram-positive, Gram-negative bacteria, and fungal strains, highlighting their potential as novel antimicrobial and nematicidal agents. This area of research demonstrates the application of triazoloquinazolinones in addressing challenges related to microbial and nematode infections (Reddy, Kumar, & Sunitha, 2016).
Adenosine Antagonists
The search for benzodiazepine receptor modulators led to the discovery of a potent adenosine antagonist, underscoring the utility of triazoloquinazolines in the development of novel pharmacological agents. These compounds are being explored for their potential therapeutic applications, including modulation of adenosine receptors, which play a crucial role in various physiological processes (Francis et al., 1988).
Antihistaminic Agents
Synthesis and pharmacological evaluation of triazoloquinazolinones as H1-antihistaminic agents represent another significant area of research. These compounds have shown promising in vivo H1-antihistaminic activity, with some exhibiting comparable or superior efficacy to standard drugs, with minimal sedative effects. This research indicates the potential of triazoloquinazolinones in developing new classes of antihistamines (Alagarsamy, Shankar, & Murugesan, 2008).
Anticancer Activity
The design and synthesis of triazoloquinazoline derivatives have been driven by structural requirements for anticancer activity. A series of urea derivatives based on 4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the anticancer potential of these novel compounds (Reddy et al., 2015).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O4S/c1-31-19-13-12-15(14-20(19)32-2)24-21-17-10-6-7-11-18(17)28-22(25-21)23(26-27-28)33(29,30)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQFAQPPNGYCTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2760331.png)
![8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2760335.png)
![1-(1,3-Benzodioxol-5-yl)-4-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyrrolidinone](/img/structure/B2760336.png)

![(2E)-3-[5-(trifluoromethyl)thiophen-3-yl]prop-2-enoic acid](/img/structure/B2760338.png)
![3-(Bromomethyl)tricyclo[2.2.1.02,6]heptane](/img/structure/B2760339.png)
![2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2760340.png)



![8-(4-chlorophenyl)-3-[(2,6-dichlorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2760348.png)
![N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide](/img/structure/B2760349.png)
![2-Butyl-6-(4-ethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2760352.png)
